5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole
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Overview
Description
5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a chloromethyl group at the 5-position and a propyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted nitrile with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like zinc chloride (ZnCl₂) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of tetrazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced tetrazole derivatives.
Scientific Research Applications
5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes involving tetrazole-containing molecules.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)isoxazole: Another heterocyclic compound with a chloromethyl group, but with an isoxazole ring instead of a tetrazole ring.
5-(chloromethyl)thiazole: Contains a thiazole ring and exhibits different chemical reactivity and biological activity compared to the tetrazole derivative.
Uniqueness
5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile scaffold for drug design and materials science .
Properties
IUPAC Name |
5-(chloromethyl)-1-propyltetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDANDYOMPHAKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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